1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one
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Overview
Description
1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one is an organic compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique structure with a chlorophenyl and phenyl group attached to a butynone backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one typically involves the coupling of 4-chlorobenzaldehyde with phenylacetylene under specific conditions. One common method is the use of a palladium-catalyzed Sonogashira coupling reaction, which requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its anticonvulsant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with GABA receptors in the brain, contributing to its anticonvulsant properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-phenylbut-3-yn-1-one
- 1-(4-Chlorophenyl)-4-phenylbut-2-yn-1-one
- 1-(4-Chlorophenyl)-4-phenylbut-3-en-1-one
Comparison: 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Properties
CAS No. |
119492-75-0 |
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Molecular Formula |
C16H11ClO |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-phenylbut-3-yn-1-one |
InChI |
InChI=1S/C16H11ClO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,8H2 |
InChI Key |
DHGNOMPPFYQVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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